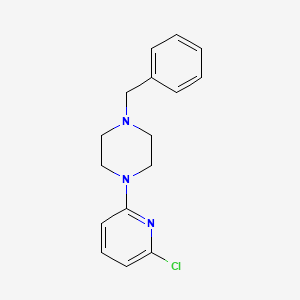

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine

Description

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is a tertiary amine compound featuring a piperazine core substituted with a benzyl group at the 1-position and a 6-chloropyridin-2-yl moiety at the 4-position. This structure positions it within a broader class of benzylpiperazine derivatives, which are explored for diverse pharmacological applications, including central nervous system (CNS) modulation and enzyme inhibition .

Propriétés

IUPAC Name |

1-benzyl-4-(6-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVTCSIZOCIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 1-Benzyl-4-keto-3-piperidine Acid Methyl Ester

- React sodium with anhydrous methanol and toluene under reflux.

- Add N,N-bis(β-methyl propionate) benzylamine dropwise.

- Reflux for 5 hours until the mixture thickens.

- Cool, add ice water, adjust pH to weakly alkaline, and extract with ethyl acetate.

- Evaporate solvent to obtain methyl 1-benzyl-4-keto-3-piperidine acid methyl ester.

Conversion to 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine

- React 1-benzyl-4-piperidone with piperidine and benzenesulfonic acid in benzene.

- Reflux with water removal for 12 hours.

- Distill under reduced pressure to isolate 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine.

Reduction to 1-Benzyl-4-piperidinylpiperidine

- Add a reducing agent to the tetrahydropyridine intermediate.

- Extract the product with an organic solvent and evaporate to obtain 1-benzyl-4-piperidinylpiperidine.

Final Functionalization to 4-(6-chloropyridin-2-yl)piperazine Derivative

- React the 1-benzyl-4-piperidinylpiperidine with 6-chloropyridin-2-yl halide or equivalent electrophile.

- Use a suitable solvent and catalyst under heating.

- After reaction completion, cool, filter, evaporate solvent, and recrystallize the product as a dihydrochloride salt.

Reaction Conditions and Yields

| Step | Reactants/Intermediates | Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | N,N-bis(β-methyl propionate) benzylamine + Na in MeOH/toluene | Reflux 5 h, pH adjustment | Methyl 1-benzyl-4-keto-3-piperidine acid methyl ester | 60.1 g isolated |

| 2 | 1-Benzyl-4-piperidone + piperidine + benzenesulfonic acid in benzene | Reflux 12 h, water removal | 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine | 11.6 g isolated |

| 3 | Tetrahydropyridine intermediate + reducing agent | Batchwise addition, extraction | 1-Benzyl-4-piperidinylpiperidine | Extraction and evaporation step |

| 4 | 1-Benzyl-4-piperidinylpiperidine + 6-chloropyridin-2-yl halide | Heating with catalyst, recrystallization | 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine dihydrochloride | Purified by recrystallization |

Alternative Synthetic Routes and Research Findings

While the above patent provides a robust method, alternative approaches reported in research on phenylpiperazine derivatives (such as those in J. Pestic. Sci.) involve:

- Alkylation of piperazine with benzyl halides to introduce the benzyl group.

- Nucleophilic substitution reactions to attach heteroaryl groups like chloropyridinyl moieties.

- Use of bis(2-chloroethyl)amine hydrochloride for cyclization to form piperazine rings.

- Sequential sulfonylation, reduction, and substitution steps for functional group diversification.

These methods emphasize the versatility of piperazine chemistry and can be adapted for the preparation of this compound by selecting appropriate starting materials and reaction conditions.

Summary and Considerations

- The preparation of this compound typically involves multi-step synthesis starting from benzylamine derivatives and piperidine intermediates.

- Key steps include ketone formation, cyclization to tetrahydropyridine, reduction to piperazine, and final functionalization with the chloropyridinyl group.

- Reaction parameters such as reflux time, solvent choice, pH adjustment, and purification by recrystallization are critical for yield and purity.

- The methods described in patent CN1583742A provide a detailed and industrially viable route.

- Alternative synthetic strategies from phenylpiperazine derivative research offer additional pathways for functionalization and optimization.

Analyse Des Réactions Chimiques

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is characterized by its piperazine core, which is known for its versatility in drug design. The presence of the benzyl and chloropyridine groups contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Cancer Treatment

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit promising anticancer properties. Research has shown that modifications of piperazine compounds can lead to significant growth inhibition in various cancer cell lines:

- In vitro Studies : A study demonstrated that piperazine analogues exhibited activity against human cancer cell lines such as HT29 (colon), A2780 (ovarian), and MCF-7 (breast) cancer cells. The growth inhibition values (GI50) varied significantly among the tested compounds, indicating the potential for targeted therapy development .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific protein interactions or pathways associated with cancer proliferation and survival. For instance, small molecule inhibitors targeting S100A2 have been identified as potential therapeutic agents in pancreatic cancer treatment .

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, particularly those involving dopamine receptors:

- Dopamine Receptor Ligands : Research into related piperazine compounds has highlighted their role as dopamine D4 receptor ligands. These ligands have shown promise in modulating dopaminergic activity, which is crucial in conditions such as schizophrenia and Parkinson's disease .

- Potential Therapeutic Effects : The modulation of D4 receptors may lead to improved outcomes in treating cognitive deficits associated with neurological disorders. Studies suggest that compounds with high affinity for D4 receptors could provide new avenues for developing atypical antipsychotics .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Key Findings :

- Electron-withdrawing groups (e.g., 6-chloro in pyridine) may enhance metabolic stability but reduce solubility compared to alkyl chains .

- Spirocyclic derivatives (e.g., Sig-1R ligands) achieve subnanomolar affinities, highlighting the importance of conformational restriction .

Pharmacokinetic and Physicochemical Properties

Solubility and pKa are critical for bioavailability:

Key Findings :

- Direct attachment (as in the target compound) likely reduces solubility but may enhance target engagement through rigid aromatic interactions.

Metabolic Stability

Piperazine rings are prone to oxidative metabolism:

- Deethylation and N-oxidation are common metabolic pathways for piperazines, as seen in studies of Chagas disease therapeutics .

- Chloropyridine substitution in this compound may reduce oxidation susceptibility compared to unsubstituted or alkyl-chain analogues .

Therapeutic Potential and Selectivity

- 5-HT1A Receptor: Derivatives with three-carbon alkyl linkers between piperazine and aromatic cores (e.g., coumarin) show subnanomolar affinities, whereas morpholine replacements or para-substituted phenyl groups reduce activity .

- Cerebral Vasodilation : Benzylpiperazines with hydroxylated aliphatic chains (e.g., 1-benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine) demonstrate vasodilatory effects, suggesting the target compound’s chloropyridine group may redirect activity toward other targets .

Activité Biologique

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various piperazine compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies using various cancer cell lines indicated that it can inhibit cell proliferation. For instance, it was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed a significant reduction in cell viability, particularly at higher concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Preliminary studies suggest that this compound may exhibit anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behavior in rodents treated with the compound compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often linked to their structural features. The presence of the chloropyridine moiety in this compound enhances its interaction with biological targets, potentially increasing its potency. Modifications to the piperazine ring or the benzyl group can lead to variations in activity, highlighting the importance of SAR studies in optimizing these compounds .

Case Studies

- Antimicrobial Efficacy : A study published in Medicinal Chemistry examined a series of piperazine derivatives, including the target compound, revealing a correlation between structural modifications and increased antimicrobial potency. The findings supported further development of these compounds as potential antibiotics.

- Cancer Treatment : Clinical trials involving piperazine derivatives have shown promise in treating specific cancer types. For example, combinations of this compound with established chemotherapeutics were tested, leading to enhanced efficacy against resistant cancer cell lines.

Q & A

Q. How can biomimetic synthesis strategies improve yield for strained piperazine derivatives?

- Methodology : Inspired by fungal biosynthesis (e.g., herquline A), employ enzymatic cascades (e.g., nonribosomal peptide synthetases) to construct complex rings. Computational modeling (MD simulations) optimizes reaction trajectories to reduce energy barriers .

Tables for Key Data

*Note: Data from analogous piperazine derivatives in CO2 capture studies .

Critical Analysis of Evidence

- Contradictions : Beta-cyclodextrin reduces toxicity but compromises activity, necessitating co-administration strategies .

- Gaps : Limited data on in vivo pharmacokinetics (e.g., half-life, tissue distribution) for this specific derivative.

- Opportunities : Hybrid molecules (e.g., piperazine-triazole) could balance solubility and receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.